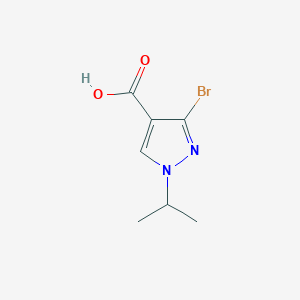
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a novel organic compound belonging to the tetrazole family. This compound's unique chemical structure features both methylthio and trifluoromethoxy functional groups attached to a phenyl ring, making it an intriguing subject of study in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of Tetrazole Ring: : The synthesis often starts with the reaction of nitriles with azide sources under acidic conditions to form the tetrazole ring.
Functional Group Attachment: : Introduction of the methylthio and trifluoromethoxy groups can be achieved through nucleophilic substitution reactions, where appropriate phenyl precursors are reacted with methylthiolate and trifluoromethoxy reagents.
Final Coupling: : The final step involves coupling the formed intermediate with a carboxamide group under appropriate catalytic conditions.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods to ensure high yields and purity. These methods typically involve automated synthesis processes using high-pressure reactors and flow chemistry techniques to expedite the formation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: : Reduction of the tetrazole ring or other functional groups.
Substitution: : Nucleophilic or electrophilic substitution on the phenyl rings.
Hydrolysis: : Breaking down of the compound under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other oxidizing agents.
Reduction: : Sodium borohydride or hydrogenation catalysts.
Substitution: : Various halogenating agents or nucleophiles depending on the desired substitution.
Hydrolysis: : Use of strong acids or bases under controlled temperature conditions.
Major Products Formed
Oxidation typically forms sulfoxides or sulfones.
Reduction may yield simplified amines or alcohols.
Substitution can lead to various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is studied for its reactivity and stability, providing insight into the behavior of tetrazole derivatives.
Biology
In biological research, this compound is examined for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine
Medically, it is explored for its therapeutic potential, particularly as a scaffold for drug development targeting specific receptors or enzymes.
Industry
In the industrial realm, it finds applications in the development of advanced materials and catalysts due to its unique functional groups.
Mechanism of Action
The effects of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide are mediated through its interactions with molecular targets such as enzymes and receptors. The compound's functional groups enable it to bind selectively to target sites, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Compared to other tetrazole derivatives, N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is distinguished by its unique combination of methylthio and trifluoromethoxy groups. These functional groups confer specific chemical properties and biological activities not commonly observed in other similar compounds.
List of Similar Compounds
N-(3-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
N-(3-(methylthio)phenyl)-2H-tetrazole
2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole
And there you have it, a deep dive into the wonderful world of this compound!
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2S/c1-27-13-4-2-3-10(9-13)20-15(25)14-21-23-24(22-14)11-5-7-12(8-6-11)26-16(17,18)19/h2-9H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOPQRAPQULOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2544092.png)



![2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2544100.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2544102.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2544104.png)
![N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2544108.png)

![4-[2-(Benzyloxy)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2544111.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B2544113.png)
